Androst-5-ene-7,17-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h11,13-14,17H,3-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 |
InChI Key |
SVDSXMKJDCDWLU-ZENYQMPMSA-N |
Isomeric SMILES |
C[C@]12CCCCC1=CC(=O)[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCCCC1=CC(=O)C3C2CCC4(C3CCC4=O)C |
Synonyms |
androst-5-ene-7,17-dione |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways
Biocatalysis for Novel Androst-5-ene-7,17-dione Analog Production
Microbial transformations are a valuable method for producing new steroid derivatives with potential pharmaceutical applications. rsc.orgrsc.org Fungi, in particular, possess a diverse array of enzymes capable of modifying the steroid skeleton in various ways, including hydroxylation, oxidation, and reduction. researchgate.netnih.gov
The biotransformation of 7-oxo-DHEA itself by various fungal species has been explored to generate novel analogs. For instance, Laetiporus sulphureus AM498 can hydroxylate 7-oxo-DHEA at the 16β-position to produce 3β,16β-dihydroxy-androst-5-en-7,17-dione. nih.govebi.ac.uk Another fungus, Fusicoccum amygdali AM258, can perform a Baeyer-Villiger oxidation on the D-ring of 7-oxo-DHEA to yield 3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione. nih.govebi.ac.uk Furthermore, Spicaria divaricata AM423 is capable of esterifying the 3β-hydroxyl group of 7-oxo-DHEA, resulting in 3β-acetoxy-androst-5-en-7,17-dione. nih.govebi.ac.uk
Role of Dehydroepiandrosterone (B1670201) (DHEA) and its Derivatives in this compound Formation
Identification of Biotransformation Products and Metabolic Pathways
The identification of the products formed during microbial biotransformation is crucial for understanding the metabolic pathways involved. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to elucidate the structures of the resulting steroid derivatives. rsc.orgnih.gov
Studies on the biotransformation of DHEA by filamentous fungi have revealed complex metabolic networks. For example, the transformation of DHEA by Mucor hiemalis KCh W2 yields not only 7-oxo-DHEA but also 3β,7α-dihydroxyandrost-5-ene-17-one (7α-OH-DHEA) and androst-5-ene-3β,7α,17α-triol. rsc.org This suggests a stepwise oxidation process at the C-7 position, followed by potential reduction at the C-17 position.
The metabolic pathway for the reduction of 7-oxo-DHEA has also been investigated in fungi. Many fungal strains can reduce the 17-oxo group to form 3β,17β-dihydroxy-androst-5-en-7-one. researchgate.netnih.gov Some can also stereospecifically reduce the 7-keto group to either a 7β-hydroxy group or a mixture of 7α- and 7β-hydroxy derivatives. researchgate.netnih.gov
Table 1: Biotransformation of DHEA by Mucor hiemalis KCh W2 This table is interactive. You can sort and filter the data.
| Product | Yield (%) | Transformation Time |
|---|---|---|
| Androst-5-ene-3β,7α,17α-triol | 38% | 3 days |
| 3β,7α-Dihydroxyandrost-5-ene-17-one | 25% | 3 days |
| 3β-Hydroxythis compound | 2% | 3 days |
Data sourced from Kozłowska et al. (2017) rsc.orgrsc.org
Table 2: Biotransformation of 7-oxo-DHEA by Various Fungi This table is interactive. You can sort and filter the data.
| Fungus | Product |
|---|---|
| Laetiporus sulphureus AM498 | 3β,16β-dihydroxy-androst-5-en-7,17-dione |
| Fusicoccum amygdali AM258 | 3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione |
| Spicaria divaricata AM423 | 3β-acetoxy-androst-5-en-7,17-dione |
Data sourced from Leśnodorska et al. (2019) nih.gov
List of Compounds Mentioned:
Androst-1,4-diene-3,17-dione
Androst-4-ene-3,17-dione
Androst-5-ene-3,17-dione
Androst-5-ene-3β,17β-diol
Androst-5-ene-3β,7α,17α-triol
Androst-5-ene-4,7,17-trione
this compound
3β-Acetoxy-androst-5-en-7,17-dione
3β,16β-dihydroxy-androst-5-en-7,17-dione
3β,17β-dihydroxy-androst-5-en-7-one
3β,7α-dihydroxyandrost-5-ene-17-one
3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione
3β-hydroxythis compound
Dehydroepiandrosterone (DHEA)
Enzymatic Interaction and Mechanistic Studies of Androst 5 Ene 7,17 Dione
Aromatase Interaction and Inhibition Mechanisms
Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens from androgens. Androst-5-ene-7,17-dione has been identified as a potent inhibitor of this enzyme, acting through a specific and permanent mechanism of inactivation.
This compound as a Suicide Substrate of Aromatase
This compound functions as a suicide substrate for aromatase, meaning it is converted by the enzyme's own catalytic action into a reactive intermediate that binds irreversibly to the active site, thereby permanently inactivating the enzyme. vulcanchem.com This mechanism-based inactivation is a hallmark of this class of inhibitors. researchgate.net The process is time-dependent and requires the presence of NADPH. nih.gov The inactivation is thought to involve enzymatic oxygenation at the C-19 position of the steroid. nih.gov
Further investigations have sought to identify the precise reactive electrophile responsible for this irreversible binding. One proposed candidate is 5β,6β-epoxyandrosta-4,7,17,19-tetraone, which has been shown to inactivate aromatase in an active-site-directed manner, even without NADPH. nih.gov The presence of the natural substrate, androst-4-ene-3,17-dione, can block this inactivation, confirming that the binding occurs at the enzyme's active site. nih.gov
Kinetic and Mechanistic Characterization of Enzyme Binding and Inactivation
Kinetic studies have provided valuable insights into the binding affinity and inactivation rates of this compound and its analogs with aromatase. These studies typically utilize human placental microsomes as the source of the enzyme.
This compound and its derivatives inhibit aromatase in a competitive manner initially. nih.gov However, compounds like 5-ene-4,7-dione and its 19-hydroxy and 19-oxo analogs also cause a time-dependent inactivation of the enzyme. nih.gov The kinetic parameters for these interactions have been determined, revealing a range of affinities and inactivation rates.
| Compound | Apparent K_i (nM) | k_inact (min⁻¹) |
| 5-ene-4,7-dione | 430 - 6300 | 0.057 - 0.192 |
| 19-hydroxy-5-ene-4,7-dione | 430 - 6300 | 0.057 - 0.192 |
| 19-oxo-5-ene-4,7-dione | 430 - 6300 | 0.057 - 0.192 |
| 5β,6β-epoxyandrosta-4,7,17,19-tetraone | 34,000 (34 µM) | 0.027 |
Table 1: Kinetic parameters of this compound analogs for aromatase inactivation. Data sourced from studies on human placental microsomes. nih.govnih.gov
The inactivation by these compounds is prevented by the presence of androstenedione (B190577), further supporting an active-site-directed mechanism. nih.gov Interestingly, the addition of a nucleophile like L-cysteine does not significantly alter the inactivation process, suggesting a specific interaction within the active site. nih.govnih.gov
Interactions with Other Steroidogenic and Metabolizing Enzymes
The interaction of this compound is not limited to aromatase. Its effects on other enzymes involved in steroid synthesis and metabolism have also been investigated, providing a broader understanding of its biochemical profile.
Substrate Specificity Analysis in Enzyme Systems
Studies have explored how this compound and related compounds interact with other steroidogenic enzymes, revealing important aspects of substrate specificity. For instance, while several suicide substrates of androstenedione aromatization, including androst-5-ene-4,7,17-trione, can inhibit the aromatization of 16α-hydroxyandrostenedione, they do so in a purely competitive manner without causing suicide inactivation. nih.gov This indicates that the binding orientation or the subsequent catalytic steps differ depending on the primary substrate, highlighting the enzyme's substrate specificity. nih.gov
The metabolism of related androstene steroids by various microorganisms has also been studied, revealing enzymatic activities such as hydroxylation and Baeyer-Villiger oxidation. mdpi.comresearchgate.net For example, the presence of a hydroxyl group at the C-19 position can hinder the action of certain fungal enzymes like Baeyer-Villiger monooxygenase while not affecting 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.com
Comparative Enzyme Kinetic Studies with Related Androstenes
Comparative kinetic studies with structurally similar androstene derivatives have been crucial in elucidating the structure-activity relationships for enzyme inhibition. For example, the inhibitory potency of various 4-oxygenated androst-5-enes against aromatase has been compared. 4β-hydroxy-5-ene steroid showed significantly stronger inhibitory activity (Ki = 25 nM) than the parent androst-5-ene (Ki = 78 nM) or its 4-oxo analog (Ki = 120 nM), suggesting that a hydrogen bond at the 4β-position plays a key role in binding to the aromatase active site. nih.gov
Similarly, the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androst-5-ene-3β,17β-diol is catalyzed by 17β-HSD. This enzyme selectively reduces the 17-keto group. The study of such reactions provides a basis for comparing the substrate suitability of different androstene compounds for various steroidogenic enzymes.
| Compound | Enzyme | Action | Reference |
| This compound | Aromatase | Suicide Inactivation | vulcanchem.com |
| 16α-hydroxyandrostenedione | Aromatase | Competitive Inhibition (by androst-5-ene-4,7,17-trione) | nih.gov |
| Dehydroepiandrosterone (DHEA) | 17β-HSD | Reduction to androst-5-ene-3β,17β-diol | |
| Androstenedione | Aromatase | Conversion to Estrone | wikipedia.org |
Table 2: Comparative interactions of this compound and related compounds with steroidogenic enzymes.
Laboratory Synthesis and Derivatization Approaches for Androst 5 Ene 7,17 Dione
Chemoenzymatic and Chemical Synthesis Strategies for Androst-5-ene-7,17-dione and its Derivatives
The synthesis of this compound and its derivatives is a focal point of research, leveraging both chemical and biological methods to achieve target structures. These compounds are significant as intermediates in the production of other steroids and as subjects of study for their potential biological activities.
A prominent precursor for many of these syntheses is dehydroepiandrosterone (B1670201) (DHEA), also known as 3β-hydroxyandrost-5-en-17-one. researchgate.net Chemical strategies often involve the oxidation of DHEA. For instance, this compound can be accessed through the oxidation of the 3β-hydroxyl group of DHEA.
Chemoenzymatic approaches combine the specificity of enzymes with the practicality of chemical reactions. This hybrid strategy can lead to high yields and stereoselectivity. For example, microbial hydroxylation is a key step in producing hydroxylated derivatives of DHEA. The filamentous fungus Gibberella zeae has been used to achieve 7α-hydroxylation of DHEA, yielding 3β,7α-dihydroxy-androst-5-en-17-one with a high yield of 71.2%. researchgate.net This intermediate can then be chemically converted to other derivatives. researchgate.net Another chemoenzymatic process involves the conversion of an acetoxylated derivative of 4-androstene-3,17-dione (4-AD) to DHEA through an enzyme cascade. researchgate.net
The synthesis of more complex derivatives often starts from DHEA or related androstane (B1237026) structures. For example, a series of androst-5-ene-4,7-diones and 4-oxygenated androst-5-enes have been synthesized and evaluated as aromatase inhibitors. nih.gov The synthesis of androst-5-ene-4,7,17-trione has been achieved from dehydroisoandrosterone through multiple steps, including allylic oxidation. rsc.orgrsc.org
Furthermore, derivatives at the C17 position have been synthesized. For example, starting from DHEA, 17-picolyl and 17-picolinylidene derivatives of androst-5-ene have been created. researchgate.net The synthesis of 17α-alkynyl-androst-5-ene-3β,7β,17β-triol from DHEA has also been described, involving the introduction of an ethynyl (B1212043) group at the C17 position and a hydroxyl group at the C7 position. google.com
The following table provides a summary of selected synthesis strategies for this compound and its derivatives.
| Starting Material | Key Reagents/Enzymes | Product | Reported Yield | Reference |
| Dehydroepiandrosterone (DHEA) | Gibberella zeae VKM F-2600 | 3β,7α-dihydroxy-androst-5-en-17-one | 71.2% | researchgate.net |
| 3β,7α-dihydroxy-androst-5-en-17-one | Chemical steps (chlorination, dehydrochlorination) | 3β-hydroxy-androsta-5,7-dien-17-one | 54.6% from DHEA | researchgate.net |
| 3β-acetoxyandrost-5-en-17-one | tert-butyl chromate, sodium acetate, hydrochloric acid | Androst-5-ene-4,7,17-trione | Not specified | rsc.org |
| Testosterone (B1683101) | Conversion to 4,6-diene, chromium trioxide oxidation | Androst-5-ene-4,7,17-trione | Not specified | rsc.org |
| Dehydroepiandrosterone (DHEA) | α-picolyllithium | 17α-picolyl-androst-5-en-3β,17β-diol | Not specified | researchgate.net |
Derivatization Methodologies for Enhanced Analytical Characterization
For the purpose of analytical detection and characterization, particularly in the context of gas chromatography-mass spectrometry (GC-MS), this compound and its related compounds often undergo derivatization. This process enhances the volatility and thermal stability of the analytes, and can produce characteristic mass spectra aiding in their identification.
A common derivatization technique is silylation, which involves the replacement of active hydrogen atoms in functional groups like hydroxyl and ketone groups with a trimethylsilyl (B98337) (TMS) group. A frequently used reagent for this purpose is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). uu.nlnih.gov The reaction conditions, including the choice of derivatizing agent and temperature, can significantly influence the resulting derivatives. nih.gov
It has been observed that the derivatization of certain androst-5-ene structures can lead to the formation of artifacts. For instance, the analysis of 7-oxo-DHEA (3β-hydroxythis compound) by GC-MS after derivatization with common silylating agents can result in the formation of androsta-3,5-diene-7,17-dione (B72561) (arimistane). nih.govresearchgate.netresearchgate.net This transformation is thought to occur under acidic conditions or at high temperatures, which can be present during the derivatization process or in the GC injector port. researchgate.netresearchgate.net
The formation of multiple derivatives from a single compound is also a possibility. For example, when 7-oxo-DHEA is reacted with MSTFA, the enolized TMS derivative can be formed in considerable amounts. nih.gov The analysis of 7α-hydroxy-DHEA after derivatization has also been shown to produce a small amount of arimistane. nih.gov
These findings highlight the importance of carefully considering the derivatization methodology and being aware of potential artifact formation when analyzing for this compound and related compounds. The choice of derivatization reagent and the instrumental conditions can influence the analytical results. nih.gov
The following table summarizes common derivatization reagents and observed transformations for related compounds.
| Analyte | Derivatization Reagent | Observed Product(s)/Artifact(s) | Analytical Technique | Reference |
| 7-oxo-DHEA | MSTFA and other silylating agents | Arimistane, enolized TMS derivative of 7-oxo-DHEA | GC-MS | nih.govresearchgate.netresearchgate.net |
| 7α-hydroxy-DHEA | Silylating agents | Arimistane (~1%) | GC-MS | nih.gov |
| Various Steroids | MSTFA, ammonium (B1175870) iodide, ethanethiol | Trimethylsilyl derivatives | GC-MS | uu.nl |
Advanced Analytical Methodologies in Androst 5 Ene 7,17 Dione Research
Spectrometric Techniques for Structural Elucidation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of anabolic androgenic steroids and their metabolites in various biological samples, particularly urine. ijper.orgwada-ama.org Its high separation efficiency and sensitive detection capabilities make it well-suited for identifying and quantifying a wide range of steroid compounds. nih.gov For GC-MS analysis, steroids, including Androst-5-ene-7,17-dione, typically require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.govepa.gov Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. nih.govnih.gov
In the context of anti-doping, GC-MS is routinely used to screen for a multitude of prohibited substances. sci-hub.se However, a significant limitation of conventional GC-MS is its inability to differentiate between endogenous steroids and their chemically identical synthetic counterparts. ijper.orgwada-ama.org This is a critical issue for substances like testosterone (B1683101) and its prohormones. ijper.org While GC-MS can effectively identify and quantify the presence of a steroid, it cannot determine its origin. ijper.org
Key aspects of GC-MS in steroid analysis:
Sample Preparation: Often involves solid-phase extraction (SPE) and enzymatic hydrolysis to isolate and concentrate the analytes from the biological matrix. ijper.org
Derivatization: Essential for making the steroids volatile enough for gas chromatography. epa.gov
Separation: The gas chromatograph separates the different steroid derivatives based on their boiling points and interactions with the chromatographic column.
Detection: The mass spectrometer fragments the eluted compounds and generates a unique mass spectrum for each, allowing for their identification.
While powerful, the interpretation of GC-MS data for steroids like 7-oxo-DHEA, a related compound to this compound, can be complicated by the formation of artifacts during sample preparation and analysis. sci-hub.se
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and complementary technique to GC-MS for steroid analysis. A key advantage of LC-MS is that it often does not require derivatization, which can simplify sample preparation and reduce the risk of artifact formation. researchgate.netebi.ac.uk This is particularly beneficial for analyzing less volatile or thermally labile steroid metabolites.
LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for quantifying steroids in complex matrices like urine. dshs-koeln.deoup.com It is widely used for metabolite profiling studies, which aim to identify and quantify the full range of metabolites of a particular compound. For instance, LC-MS has been instrumental in studying the metabolism of various steroids and identifying diagnostic metabolites. dshs-koeln.de
In the analysis of 7-oxygenated androst-5-ene steroids, LC-MS has been used to verify the purity of reference materials and to investigate the stability of these compounds under different conditions. nih.govresearchgate.net For example, a study on 7-oxo-DHEA used LC-MS to demonstrate its stability in dimethyl sulfoxide (B87167) (DMSO) and its degradation to arimistane in a protic solvent like methanol (B129727). ebi.ac.uk
Advantages of LC-MS in steroid analysis:
Direct Analysis: Often allows for the analysis of underivatized steroids. researchgate.net
Versatility: Suitable for a broad range of steroid conjugates and metabolites.
High Throughput: Can be automated for the analysis of a large number of samples. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroid molecules. rsc.org While MS techniques provide information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure and stereochemistry. mdpi.comnih.gov
Both ¹H and ¹³C NMR are used to characterize steroids. acs.org For instance, in the structural confirmation of Androsta-3,5-diene-7,17-dione (B72561), a related compound, specific chemical shifts in the NMR spectrum are used to verify its structural integrity. evitachem.com The development of two-dimensional (2D) NMR techniques and Nuclear Overhauser Effect (NOE) spectroscopy has further enhanced the ability to determine the full 3D structure of steroids. rsc.org
NMR is not typically used for routine quantification in doping control due to its lower sensitivity compared to MS techniques. However, it is crucial for the synthesis and characterization of reference standards and for identifying unknown metabolites. google.comdshs-koeln.de For example, NMR analysis was used to confirm the structures of new metabolites of 7-oxo-DHEA produced by fungal transformation. researchgate.net
Methodological Challenges in Analytical Interpretation of this compound and Related Steroids
Artifact Formation During Sample Preparation and Derivatization
A significant challenge in the analysis of steroids, particularly with GC-MS, is the potential for artifact formation during sample preparation and derivatization. nih.govresearchgate.net Artifacts are chemical species that are not originally present in the sample but are formed during the analytical process. This can lead to the misinterpretation of results, such as the false identification of a metabolite or an inaccurate quantification. nih.gov
For 7-oxygenated androst-5-ene steroids, it is known that acidic conditions and/or high temperatures can lead to the formation of degradation products. sci-hub.seresearchgate.net For example, 7-oxo-DHEA can be converted to arimistane (Androst-3,5-diene-7,17-dione) during the derivatization process commonly used for GC-MS analysis. researchgate.netebi.ac.uk This formation is influenced by the derivatization reagent, reaction temperature, and the GC injector configuration. nih.govresearchgate.net
Studies have shown that the use of certain derivatization mixtures, such as those containing N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and ammonium (B1175870) iodide/ethanethiol, can lead to the incorporation of ethyl thio-groups into steroid structures, creating artifacts. uu.nl The choice of solvent can also play a role; for instance, storing 7-oxo-DHEA in methanol can promote its degradation to arimistane. ebi.ac.uk Therefore, careful consideration and control of sample preparation and derivatization conditions are essential to ensure the accuracy of analytical results. nih.gov
Interactive Data Table: Artifact Formation from 7-oxo-DHEA
| Precursor Compound | Analytical Condition | Artifact Formed | Analytical Technique |
| 7-oxo-DHEA | GC-MS derivatization (with MSTFA) | Arimistane (Androst-3,5-diene-7,17-dione) | GC-MS |
| 7-oxo-DHEA | Storage in methanol | Arimistane (Androst-3,5-diene-7,17-dione) | LC-MS |
| 7α-hydroxy-DHEA | GC-MS derivatization | Arimistane (~1%) | GC-MS |
| Androsterone/Etiocholanolone | Derivatization with MSTFA/NH4I/ethanethiol | Ethyl thio-derivatives | GC-MS |
Isotope Ratio Mass Spectrometry (IRMS) for Endogenous vs. Exogenous Differentiation in Research
To address the limitations of conventional MS in distinguishing between endogenous and exogenous steroids, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed. ijper.orgnih.gov This technique measures the carbon-13 to carbon-12 ratio (¹³C/¹²C) of a steroid. ijper.org Synthetic steroids are typically derived from plant sources, which have a different ¹³C/¹²C ratio compared to the steroids naturally produced in the human body. rsc.org
The ¹³C/¹²C ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to an international standard. wada-ama.orgrsc.org By comparing the δ¹³C value of a target steroid to that of an endogenous reference compound (ERC), which is a steroid not affected by the administration of the target steroid, it is possible to determine the origin of the target compound. ijper.org A significant difference in these values indicates an exogenous source. rsc.org
GC-C-IRMS is the definitive method used in anti-doping laboratories to confirm the exogenous administration of endogenous steroids like testosterone. nih.govmdpi.com The sample preparation for IRMS is complex and requires highly purified analytes to avoid interference from other compounds, often involving HPLC fractionation. ijper.orgrsc.org The development and validation of IRMS methods for new target analytes is an ongoing area of research in anti-doping science. nih.gov
Comparative Biochemical Studies of Androst 5 Ene 7,17 Dione and Analogs
Steroid Metabolism in Diverse Animal Models and Biological Systems
The metabolism of Androst-5-ene-7,17-dione and its parent compounds, such as dehydroepiandrosterone (B1670201) (DHEA), varies significantly across different animal species and biological systems. In primates and rodents, DHEA and its metabolites, including this compound, are rapidly metabolized. nih.gov For instance, after administration to cynomolgus monkeys, metabolites such as glucuronide and sulfate (B86663) conjugates of 3β,7β-diol-androst-5-en-17-one, 3β,7α-dihydroxy-androst-5-en-17-one, and 3β-hydroxy-androst-5-en-7,17-dione are found in blood and urine. nih.gov
Invertebrates also exhibit distinct metabolic pathways for related androstenedione (B190577) compounds. mdpi.com For example, the freshwater ramshorn snail, Marisa cornuarietis, converts androstenedione primarily to 5α-dihydrotestosterone (DHT) and testosterone (B1683101) in males, while in females, the main metabolite is 5α-dihydroandrostenedione. mdpi.comsemanticscholar.org The ratio of these metabolites shows a clear sex-dependent difference. mdpi.com
Microbial systems are widely used to study steroid metabolism and produce novel derivatives. Fungi, in particular, are effective biocatalysts. For instance, the entomopathogenic fungus Isaria fumosorosea can hydroxylate DHEA at the C-7 position and subsequently oxidize it to form 3β-hydroxythis compound (7-oxo-DHEA). mdpi.com Similarly, strains of Beauveria bassiana and Beauveria caledonica can transform DHEA through a cascade of reactions including hydroxylation at the 7α, 7β, and 11α positions, followed by oxidation and reduction, leading to products like 3β,11α-dihydroxyandrost-5-en-7,17-dione. researchgate.netdntb.gov.ua The fungus Ulocladium chartarum produces several DHEA derivatives, including 3β-hydroxyandrost-5-en-7,17-dione. mdpi.com
In fish, such as the rainbow trout (Salmo gairdnerii), the liver plays a crucial role in steroid metabolism. bioscientifica.com Studies on hepatic microsomes from rainbow trout have investigated the metabolism of androst-4-ene-3,17-dione, a related compound, revealing the influence of hormones on metabolic enzyme activities. bioscientifica.com
The following table summarizes the metabolic products of this compound and related steroids in different biological systems.
| Biological System | Precursor Compound | Key Metabolic Products |
| Cynomolgus Monkeys | Dehydroepiandrosterone (DHEA) | Glucuronide and sulfate conjugates of 3β,7β-diol-androst-5-en-17-one, 3β,7α-dihydroxy-androst-5-en-17-one, 3β-hydroxy-androst-5-en-7,17-dione nih.gov |
| Marisa cornuarietis (snail) | Androstenedione | 5α-dihydrotestosterone (DHT), Testosterone (in males); 5α-dihydroandrostenedione (in females) mdpi.comsemanticscholar.org |
| Isaria fumosorosea (fungus) | Dehydroepiandrosterone (DHEA) | 3β-hydroxythis compound (7-oxo-DHEA) mdpi.com |
| Beauveria species (fungus) | Dehydroepiandrosterone (DHEA) | 3β,11α-dihydroxyandrost-5-en-7,17-dione, 3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione researchgate.netdntb.gov.ua |
| Ulocladium chartarum (fungus) | Dehydroepiandrosterone (DHEA) | 3β-hydroxyandrost-5-en-7,17-dione mdpi.com |
Structure-Activity Relationship Studies in Isolated Enzyme Systems and Cell-Free Assays
The biological activity of this compound and its analogs is intrinsically linked to their molecular structure, particularly in their interactions with enzymes like aromatase and various hydroxysteroid dehydrogenases.
Aromatase Inhibition:
This compound is recognized as a suicide substrate of aromatase, meaning it irreversibly inactivates the enzyme. fda.gov Structure-activity relationship studies have highlighted the importance of specific structural features for this inhibitory activity.
The C-17 carbonyl group is a critical feature for the binding affinity of many steroidal aromatase inhibitors. uc.ptacs.org Modifications at this position, such as reduction to a hydroxyl group or the introduction of bulky substituents, can significantly decrease or even abolish inhibitory activity. uc.pt For instance, in a series of 5α-androst-3-enes and 3α,4α-epoxy-5α-androstanes, the presence of the C-17 carbonyl was essential for maximal aromatase inhibition. uc.pt
The planarity of the A-ring of the steroid nucleus also plays a significant role in inhibitory potency. core.ac.uk Derivatives with a 4-ene or 1,4-diene structure in the A-ring often exhibit enhanced binding affinity. researchgate.net
Interaction with Hydroxysteroid Dehydrogenases (HSDs):
The interconversion of androst-5-ene derivatives is catalyzed by various HSDs. 17β-hydroxysteroid dehydrogenase (17β-HSD) is a key enzyme that catalyzes the conversion between 17-keto and 17β-hydroxy steroids. researchgate.net For example, it converts DHEA to androst-5-ene-3β,17β-diol. nih.gov Conversely, 17α-hydroxysteroid dehydrogenase (17α-HSD) can convert 17-ketosteroids into their 17α-hydroxy counterparts. nih.gov For instance, it can transform dehydroepiandrosterone (DHEA) into 5-androstene-3β,17α-diol. nih.gov
The following table presents the inhibitory activities of this compound analogs against aromatase.
| Compound | Modification | Aromatase Inhibitory Activity |
| 5α-androst-3-en-17-one | Lead Compound | Potent inhibitor uc.pt |
| 5α-androst-3-en-17β-ol | C-17 carbonyl reduced to hydroxyl | Decreased activity uc.pt |
| 3α,4α-epoxy-5α-androstan-17-one | Lead Compound | Potent inhibitor (95.7% ± 0.3 inhibition) uc.pt |
| 3α,4α-epoxy-5α-androstan-17β-ol | C-17 carbonyl reduced to hydroxyl | Decreased activity (85.9% ± 1.3 inhibition) uc.pt |
| 3α,4α-epoxy-5α-androstan-17-acetyl | C-17 carbonyl replaced with acetyl | Markedly reduced activity (11.7% ± 0.4 inhibition) uc.pt |
| 3α,4α-epoxy-5α-androstan-17-hydroxyimine | C-17 carbonyl replaced with hydroxyimine | Inactive uc.pt |
| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 4-chloro and 17-oxime substitution | High activity (93.8% inhibition) mdpi.com |
Role as an Intermediate in Steroidogenesis Pathways (Non-Human Specific)
This compound is a key intermediate in the metabolic pathways of steroid hormones in various non-human species. It is primarily derived from the metabolism of DHEA. The enzyme 3β-hydroxysteroid dehydrogenase is crucial for the conversion of DHEA to androstenedione. wikipedia.org
In several mammalian species, including cats, dogs, cows, and pigs, placental tissue has been shown to convert dehydroepiandrosterone to androst-4-ene-3,17-dione, demonstrating the presence of a placental Δ5-3β-hydroxysteroid dehydrogenase system. oup.com This indicates a capacity for placental steroid metabolism in these animals.
In cattle and sheep, androstenedione undergoes further metabolism to various compounds. In cattle, it is converted to oestradiol-17 and epitestosterone, while in sheep, it is transformed into its 17-epimer. wikipedia.org
Microbial systems also utilize this compound and its precursors in their metabolic pathways. For example, the fungus Isaria fumosorosea can convert DHEA into 3β-hydroxythis compound. mdpi.com This highlights the role of microorganisms in the biotransformation of steroids, which can lead to the production of novel and biologically active compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
